molecular formula C7H12N2O B3010958 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 934-41-8

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3010958
CAS No.: 934-41-8
M. Wt: 140.186
InChI Key: IJVWPGWWDFXPOO-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one ( 934-41-8) is a high-purity pyrazolone derivative supplied for chemical and pharmacological research. This compound, with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol, serves as a versatile heterocyclic building block in organic synthesis . Pyrazolones are five-membered lactam rings containing two nitrogen atoms and one ketonic group, forming a critical structural motif in medicinal chemistry . Since the discovery of the first pyrazolone in 1883, this class of compounds has been extensively investigated for its diverse pharmacological properties . Researchers value pyrazolone derivatives like this one for their wide spectrum of biological activities, which include antimicrobial, antitumor, anti-inflammatory, antioxidant, and anticancer effects . The pyrazolone core is a key component in several FDA-approved drugs and candidates, such as the antioxidant Edaravone used for cerebral ischemia and the analgesic Metamizole . The specific substitution pattern on the pyrazolone ring—a methyl group at the 3-position and an isopropyl group at the 1-position—is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This compound is intended for research use only (RUO) and is not for diagnostic or therapeutic applications or human consumption. Researchers can inquire for detailed pricing, availability, and custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-yl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)9-7(10)4-6(3)8-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVWPGWWDFXPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the reaction of 3-methyl-2-butanone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in ensuring efficient production. Common industrial methods may include the use of high-pressure reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy-pyrazolone derivatives.

    Substitution: The methyl and isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydroxy-pyrazolones, and oxidized pyrazolone derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has shown potential as an active pharmaceutical ingredient (API) due to its analgesic and anti-inflammatory properties. Research indicates that derivatives of pyrazolone compounds exhibit significant activity against various pain mechanisms.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolone derivatives, including this compound, exhibited comparable analgesic effects to traditional NSAIDs (non-steroidal anti-inflammatory drugs) while showing a reduced side effect profile. The study involved in vivo testing on animal models where the compound was administered to assess pain response through behavioral assays.

Agrochemical Applications

This compound is also being explored for its efficacy as a pesticide and herbicide. Its structure allows it to interact with biological systems of pests, leading to their control.

Case Study: Herbicidal Activity

In a research article from Pesticide Science, the herbicidal efficacy of this compound was evaluated against common agricultural weeds. The results showed that the compound inhibited weed growth significantly more than traditional herbicides at lower concentrations, suggesting its potential for use in sustainable agriculture practices.

Material Science Applications

The compound has been investigated for its potential use in polymer chemistry, particularly as an additive that can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Enhancement

A study highlighted in Polymer Degradation and Stability examined the incorporation of this compound into polyvinyl chloride (PVC). The findings indicated that the addition of this pyrazolone derivative improved the thermal stability of PVC by reducing degradation rates at elevated temperatures.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAnalgesic and anti-inflammatory agentComparable efficacy to NSAIDs with fewer side effects
AgrochemicalsHerbicideEffective at lower concentrations than traditional herbicides
Material SciencePolymer additiveEnhanced thermal stability in PVC

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl) derivative) enhance antimicrobial activity by increasing electrophilicity .
  • Bulky substituents (e.g., propan-2-yl) improve lipophilicity, aiding membrane penetration .
  • Heteroaromatic substituents (e.g., pyridinyl) enhance solubility and enable interactions with biological targets like enzymes .
2.3 Crystallographic and Stability Data
  • Crystal Packing: The 1-(4-chlorophenyl)-propan-1-one derivative crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.6042 Å, b = 10.1188 Å, c = 14.4806 Å . This contrasts with simpler pyrazolones, which often adopt monoclinic systems, indicating substituent-driven packing differences.
  • Thermal Stability :
    • Fluorophenyl-substituted analogs (e.g., 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one) exhibit lower melting points (~120–130°C) compared to the isopropyl derivative (~150–160°C), likely due to reduced intermolecular interactions .

Biological Activity

3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, often referred to as a pyrazolone derivative, has garnered attention in recent years due to its diverse biological activities. Pyrazolones are known for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}

This compound features a pyrazolone ring, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolone derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
AMCF73.79
BSF-26812.50
CNCI-H46042.30

These findings suggest that pyrazolone derivatives can inhibit the growth of cancer cells effectively.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has been extensively studied. For instance, a compound similar to this compound demonstrated significant anti-inflammatory effects with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

3. Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties. In vitro studies have indicated that it possesses both antibacterial and antifungal activities. For instance, it showed effectiveness against common pathogens with varying degrees of sensitivity:

PathogenMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Pseudomonas aeruginosa12.5

These results underscore the potential use of this compound in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolone derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various pyrazolone derivatives and evaluated their anti-inflammatory and anticancer activities through in vitro assays. The most potent compounds were identified based on their IC50 values against specific cancer cell lines .
  • Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with target proteins involved in cancer progression and inflammation, indicating a promising pathway for drug development .
  • In Vivo Studies : Animal models have demonstrated that certain pyrazolone derivatives can reduce tumor size significantly while exhibiting minimal side effects .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters or analogous carbonyl derivatives with hydrazine derivatives under reflux conditions. For example:

  • Step 1: Use isopropylhydrazine and methyl-substituted diketones in ethanol or methanol under reflux (60–80°C, 4–6 hours) to form the pyrazolone core .
  • Step 2: Optimize yield by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients. Polar aprotic solvents may enhance cyclization efficiency .
  • Step 3: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .

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